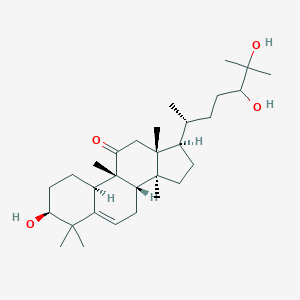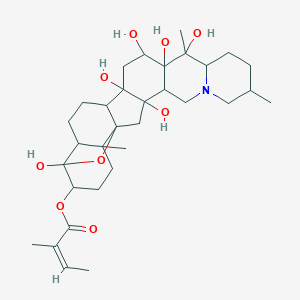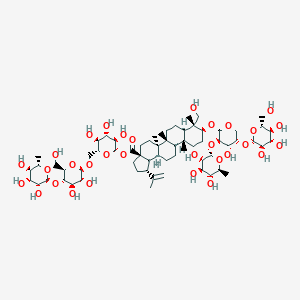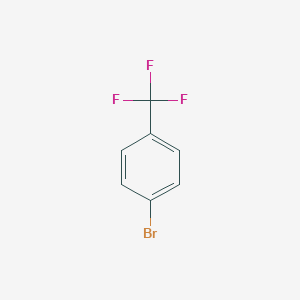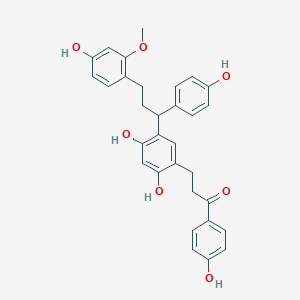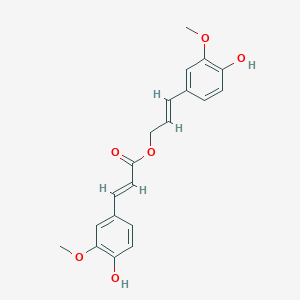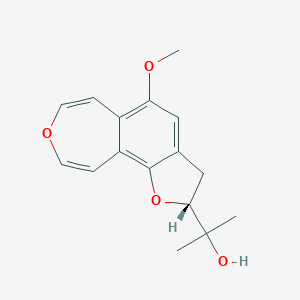
Perilloxine
Vue d'ensemble
Description
Perilloxin is an organic compound that belongs to the class of natural products. It is typically extracted from the leaves of the Perilla frutescens plant . Perilloxin is characterized by multiple chemical functional groups, including a benzoxepin moiety. It appears as a colorless or pale yellow liquid and is stable at room temperature. It is insoluble in water but soluble in organic solvents such as alcohol and ether . Research suggests that Perilloxin may have potential therapeutic effects on heart diseases, cancer, and neurodegenerative diseases .
Applications De Recherche Scientifique
Perilloxin has a wide range of scientific research applications:
Méthodes De Préparation
Perilloxin is primarily obtained through the extraction of Perilla frutescens leaves. The extraction process typically involves the use of organic solvents like ethanol to extract the active components from the leaves . The resulting extract can be further purified through distillation and crystallization processes . Industrial production methods for Perilloxin are not extensively documented, but the extraction and purification processes are crucial for obtaining high-purity Perilloxin for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Perilloxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Perilloxin can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction of Perilloxin can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Mécanisme D'action
Perilloxin exerts its effects primarily through the inhibition of cyclooxygenase-1, an enzyme involved in the inflammatory response . By inhibiting this enzyme, Perilloxin reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, Perilloxin induces apoptosis in cancer cells by activating specific molecular pathways that lead to programmed cell death. The exact molecular targets and pathways involved in these processes are still under investigation, but the inhibition of cyclooxygenase-1 is a key mechanism of action .
Comparaison Avec Des Composés Similaires
Perilloxin can be compared with other similar compounds, such as:
Perillartine: A monoterpene volatile oil obtained from Perilla frutescens, known for its sweetening properties.
Perillaldehyde: The major constituent of the volatile oil of Perilla frutescens, used as a flavoring agent and in perfumery.
Dehydroperilloxin: A derivative of Perilloxin, also found in Perilla frutescens, with similar cyclooxygenase inhibitory activities.
Perilloxin is unique due to its specific benzoxepin structure and its potent inhibitory activity against cyclooxygenase-1, which distinguishes it from other related compounds .
Propriétés
IUPAC Name |
2-[(2R)-5-methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-8,14,17H,9H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTPZHKVANVGAN-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for perilloxin's inhibitory activity on cyclooxygenase-1 (COX-1)?
A1: While the provided research abstract [] states that perilloxin and dehydroperilloxin exhibit inhibitory activities against COX-1 with IC50 values of 23.2 μM and 30.4 μM respectively, the exact mechanism of action is not elaborated on. Further research is needed to determine how these compounds interact with COX-1 at a molecular level and affect its downstream signaling pathways.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


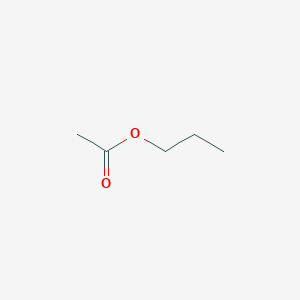
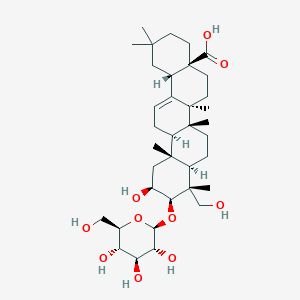


![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
